molecular formula C16H20N2O4S B5761043 N~2~-ethyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-ethyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B5761043
M. Wt: 336.4 g/mol
InChI Key: ZIEONOZCICNLLP-UHFFFAOYSA-N
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Description

N~2~-ethyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of N2-ethyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves several steps. One common synthetic route includes the reaction of furan-2-ylmethylamine with ethyl glycine in the presence of a suitable base. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N~2~-ethyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N2-ethyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation . The furan ring and sulfonyl group play crucial roles in its binding affinity and specificity towards the target proteins.

Comparison with Similar Compounds

N~2~-ethyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be compared with other furan derivatives, such as:

The uniqueness of N2-ethyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-3-18(12-16(19)17-11-14-5-4-10-22-14)23(20,21)15-8-6-13(2)7-9-15/h4-10H,3,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEONOZCICNLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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